[1-(Thian-4-yl)piperidin-3-yl]methanol
Overview
Description
[1-(Thian-4-yl)piperidin-3-yl]methanol is a useful research compound. Its molecular formula is C11H21NOS and its molecular weight is 215.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystallography
- The compound [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, a derivative of [1-(Thian-4-yl)piperidin-3-yl]methanol, was synthesized and its structure was characterized using spectroscopic techniques and X-ray crystallography, revealing a chair conformation of the piperidine ring and tetrahedral geometry around the S atom. This compound exhibits both inter and intramolecular hydrogen bonds of types O–H···O and C–H···O, indicating its potential for complex molecular interactions (Girish et al., 2008).
Crystal Structure Studies
- Similarly, the crystal structures of compounds such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol were determined, showing chair conformations of the piperidine ring and distorted tetrahedral geometries around the S atom. These compounds also crystallize in the monoclinic crystal class, providing insight into the structural stability and molecular interactions of these molecules (Benakaprasad et al., 2007); (Prasad et al., 2008).
Structural and Molecular Analysis
- The molecular and crystal structure of [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol was also analyzed, revealing chair conformation and distorted tetrahedral geometry around the S atom, similar to the other compounds. The structure exhibits inter- and intramolecular hydrogen bonds of types O—H···N and C—H···O, highlighting the compound's potential in forming stable molecular structures (Naveen et al., 2015).
Mechanism of Action
Target of Action
Compounds with a piperidine nucleus, like “[1-(Thian-4-yl)piperidin-3-yl]methanol”, are often involved in interactions with various protein targets in the body . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action would depend on the specific target of the compound. For example, it could act as an inhibitor, activator, or modulator of the target protein’s function .
Biochemical Pathways
The affected biochemical pathways would depend on the specific target and mode of action of the compound. For instance, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially alter the flow of metabolites through that pathway .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cell signaling and metabolism to alterations in cell growth and survival .
Biochemical Analysis
Biochemical Properties
[1-(Thian-4-yl)piperidin-3-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, thereby affecting the biochemical pathways they are involved in . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity . This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to altered cellular metabolism . Additionally, this compound can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction can result in changes in gene expression, further influencing cellular functions . The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a biochemical tool for studying various molecular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to changes in its biochemical activity . Long-term studies have also indicated that prolonged exposure to this compound can result in sustained alterations in cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression without causing toxicity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound has been shown to modulate the activity of enzymes involved in key metabolic pathways, leading to changes in the levels of specific metabolites. These interactions highlight the compound’s role in regulating metabolic processes.
Properties
IUPAC Name |
[1-(thian-4-yl)piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NOS/c13-9-10-2-1-5-12(8-10)11-3-6-14-7-4-11/h10-11,13H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSWLYNFETYNPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCSCC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.